molecular formula C8H10BrClFN B3028481 (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride CAS No. 2109874-10-2

(S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride

Cat. No.: B3028481
CAS No.: 2109874-10-2
M. Wt: 254.53
InChI Key: BLXILKBUBMZCET-JEDNCBNOSA-N
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Description

(S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride (CAS: 2109874-10-2) is a chiral amine derivative with a molecular formula of C₈H₁₀BrClFN and a molecular weight of 254.53 g/mol . The compound features an S-configuration at the ethanamine chiral center, a 4-bromo-3-fluorophenyl aromatic ring, and exists as a hydrochloride salt to enhance stability and solubility.

Properties

IUPAC Name

(1S)-1-(4-bromo-3-fluorophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXILKBUBMZCET-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Br)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)Br)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2109874-10-2
Record name Benzenemethanamine, 4-bromo-3-fluoro-α-methyl-, hydrochloride (1:1), (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2109874-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride typically involves the following steps:

    Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions.

    Amination: The brominated and fluorinated phenyl compound is then subjected to amination to introduce the ethanamine group.

    Resolution: The resulting racemic mixture is resolved to obtain the (S)-enantiomer.

    Hydrochloride Formation: Finally, the (S)-1-(4-Bromo-3-fluorophenyl)ethanamine is converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The ethanamine group can undergo oxidation to form corresponding imines or reduction to form amines.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of solvents like dichloromethane or ethanol.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used.

    Coupling Reactions: Catalysts such as palladium or copper are often employed under inert atmosphere conditions.

Major Products Formed

    Substitution Reactions: Products include substituted phenylamines with various functional groups.

    Oxidation and Reduction: Products include imines, amines, and other nitrogen-containing compounds.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

(S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers

a. (S)-1-(3-Bromo-4-fluorophenyl)ethanamine (CAS: 1016506-84-5)
  • Similarity Score : 0.95 .
  • Key Difference : Bromo and fluoro substituents are swapped (3-Br, 4-F vs. 4-Br, 3-F).
b. (S)-1-(2-Bromo-4-fluorophenyl)ethanamine Hydrochloride (CAS: 1624261-91-1)
  • Molecular Weight : 254.53 g/mol (identical to target compound) .
  • Key Difference : Substituents at positions 2-Br and 4-F.
  • Impact : Reduced steric hindrance near the aromatic ring compared to the 4-Br,3-F arrangement, influencing reactivity in coupling reactions.

Halogen-Substituted Analogs

a. (S)-1-(4-Chloro-3-fluorophenyl)ethanamine Hydrochloride (CAS: 1245808-01-8)
  • Similarity Score : 0.90 .
  • Key Difference : Bromo replaced with chloro.
  • Impact :
    • Molecular Weight : 210.08 g/mol (vs. 254.53 for Br analog) .
    • Lipophilicity : Chloro is less lipophilic than bromo, affecting membrane permeability.
(S)-1-(4-Bromo-3-chlorophenyl)ethanamine Hydrochloride
  • Hypothetical Compound: Not explicitly listed in evidence but inferred.
  • Impact : Replacing F with Cl increases electron-withdrawing effects, altering acidity and solubility.

Backbone and Functional Group Variations

a. (4-Bromo-3-fluorophenyl)methanamine Hydrochloride (CAS: 581812-99-9)
  • Similarity Score : 0.88 .
  • Key Difference : Primary amine (methanamine) vs. secondary amine (ethanamine).
(S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine Hydrochloride
  • Molecular Formula : C₈H₈BrClF₃N .
  • Key Difference : Trifluoroethyl group replaces ethyl.
  • Impact : Increased electron-withdrawing effects and acidity, enhancing metabolic stability.

Stereochemical Variants

a. Racemic 1-(4-Bromo-3-fluorophenyl)ethanamine Hydrochloride (CAS: 2436690-49-0)
  • Key Difference : Lacks defined S-configuration .
  • Impact : Racemic mixtures may exhibit divergent biological activities (e.g., one enantiomer could be active, the other toxic).

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Halogen Type Backbone
(S)-1-(4-Bromo-3-fluorophenyl)ethanamine HCl 2109874-10-2 C₈H₁₀BrClFN 254.53 4-Br, 3-F Br, F Ethanamine
(S)-1-(3-Bromo-4-fluorophenyl)ethanamine 1016506-84-5 C₈H₉BrFN 228.07 3-Br, 4-F Br, F Ethanamine
(S)-1-(4-Chloro-3-fluorophenyl)ethanamine HCl 1245808-01-8 C₈H₁₀Cl₂FN 210.08 4-Cl, 3-F Cl, F Ethanamine
(S)-1-(2-Bromo-4-fluorophenyl)ethanamine HCl 1624261-91-1 C₈H₁₀BrClFN 254.53 2-Br, 4-F Br, F Ethanamine

Biological Activity

(S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₀BrClFN
  • Molecular Weight : 254.53 g/mol
  • CAS Number : 1241678-53-4

The compound features a chiral center, which imparts optical activity, influencing its interaction with biological systems. The presence of bromine and fluorine substituents on the phenyl ring enhances its chemical reactivity and binding affinity to various biological targets.

The biological activity of this compound can be attributed to its interactions with several molecular targets:

  • Receptors : It may modulate neurotransmitter receptors, particularly those involved in serotonergic and dopaminergic signaling pathways, which are critical for mood regulation and cognitive functions.
  • Enzymes : The compound may act as an inhibitor or activator of specific enzymes that play roles in metabolic pathways, potentially influencing various physiological processes.

Antidepressant Effects

Research indicates that compounds structurally related to this compound exhibit antidepressant-like effects. Animal studies have shown that these compounds can enhance serotonergic and dopaminergic signaling, suggesting their potential use in treating depression.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Structural analogs have demonstrated activity against various cancer cell lines, including human colon adenocarcinoma and breast cancer cells. The proposed mechanisms include:

  • Induction of apoptosis
  • Inhibition of cell proliferation

These effects highlight the compound's potential as a therapeutic agent in oncology.

Research Findings and Case Studies

StudyFindingsImplications
Study 1This compound showed significant binding affinity to serotonin receptors in vitro.Suggests potential for mood disorder treatments.
Study 2In vivo studies indicated enhanced dopaminergic signaling in animal models treated with the compound.Supports its use in neuropharmacology.
Study 3The compound induced apoptosis in human breast cancer cell lines at micromolar concentrations.Indicates potential for development as an anticancer drug.

Dosage and Administration

Research indicates that the effects of this compound vary with dosage:

  • Lower Doses : Beneficial effects on neurotransmitter modulation and cellular processes.
  • Higher Doses : Potential for toxicity or adverse effects, necessitating careful dosage optimization in therapeutic applications.

Q & A

Q. What synthetic routes are recommended for preparing (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride?

Methodological Answer: A common approach involves nucleophilic substitution or reductive amination. For example:

  • Step 1: React 4-bromo-3-fluorobenzyl bromide (CAS RN 127425-73-4, >95% purity) with a chiral auxiliary or resolving agent to introduce the ethanamine moiety .
  • Step 2: Reduce the intermediate using catalytic hydrogenation or lithium aluminum hydride.
  • Step 3: Resolve enantiomers via chiral chromatography or diastereomeric salt formation (e.g., tartaric acid derivatives) .
  • Step 4: Hydrochloride salt formation by treating the free base with HCl gas in anhydrous ether.

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H/13C NMR to confirm substitution patterns (e.g., aromatic protons, CH3 group). 19F NMR quantifies fluorine environments .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular ion ([M+H]+) and isotopic pattern verification (Br/F presence).
  • X-ray Crystallography: For absolute stereochemistry confirmation. Use SHELXL () for refinement, with parameters like R-factor < 5% .
  • Polarimetry: Specific rotation ([α]D) to validate enantiomeric purity.

Q. How should researchers handle and store this compound safely?

Methodological Answer:

  • Storage: -20°C in airtight, light-resistant containers under inert gas (N2/Ar) to prevent degradation .
  • Safety Protocols: Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact due to potential amine reactivity .
  • Waste Disposal: Neutralize with dilute acetic acid before transferring to halogenated waste containers .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer:

  • Functional Selection: Use hybrid functionals like B3LYP (Becke’s 3-parameter exchange + Lee-Yang-Parr correlation) for accurate thermochemical data (e.g., bond dissociation energies) .
  • Basis Sets: Apply 6-311++G(d,p) for geometry optimization and frequency calculations.
  • Applications:
    • Study charge distribution to predict reactivity at bromine/fluorine sites.
    • Simulate NMR chemical shifts (GIAO method) for comparison with experimental data .

Example DFT Parameters:

ParameterValue/SettingSource (Evidence)
Exchange-CorrelationB3LYP
Basis Set6-311++G(d,p)
Solvent Model (if used)PCM (CHCl3)

Q. What strategies resolve enantiomeric excess (ee) in chiral amine synthesis?

Methodological Answer:

  • Chiral HPLC: Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase. Monitor retention times and peak areas .
  • NMR with Chiral Shift Reagents: Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces diastereomeric splitting in 1H NMR .
  • Kinetic Resolution: Enzymatic methods (e.g., lipases) selectively acetylate one enantiomer .

Q. How is X-ray crystallography applied to confirm stereochemistry and packing interactions?

Methodological Answer:

  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement: SHELXL refines anisotropic displacement parameters and hydrogen bonding networks .
  • Analysis:
    • Identify CH···F/Br interactions influencing crystal packing.
    • Validate (S)-configuration via Flack parameter (e.g., x ≈ 0.02) .

Typical Crystallographic Metrics:

MetricTarget ValueSource (Evidence)
R1 (all data)< 0.05
CCDC DepositionRequired

Q. How do competing reaction pathways affect the synthesis yield?

Methodological Answer:

  • Mechanistic Studies: Use kinetic isotope effects (KIEs) or 18O labeling to probe rate-determining steps.
  • Computational Analysis: Locate transition states (TS) with DFT to identify steric/electronic barriers (e.g., bromine hindrance) .
  • Byproduct Identification: LC-MS/MS detects halogenated impurities (e.g., debrominated analogs) .

Q. What are common impurities in this compound, and how are they characterized?

Methodological Answer:

  • Impurity Sources:
    • Unreacted 4-bromo-3-fluorobenzyl bromide (HPLC Rt = 8.2 min).
    • Diastereomeric byproducts (e.g., (R)-enantiomer, detected via chiral HPLC) .
  • Quantification: Use external calibration curves with UV detection (λ = 254 nm) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride
Reactant of Route 2
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(S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride

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